molecular formula C23H27BrN4O2S B306002 N-(4-bromo-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(4-bromo-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B306002
M. Wt: 503.5 g/mol
InChI Key: QXVDBXVUQMCSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves the inhibition of the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol in fungi and cholesterol in humans. This inhibition leads to the accumulation of toxic sterol intermediates, resulting in the disruption of fungal cell membrane integrity and ultimately leading to cell death.
Biochemical and Physiological Effects
Studies have shown that N-(4-bromo-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibits low toxicity towards normal human cells while exhibiting potent antitumor and antifungal activity. This compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the prevention of cancer progression.

Advantages and Limitations for Lab Experiments

The advantages of N-(4-bromo-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide in lab experiments include its potent antitumor and antifungal activity, low toxicity towards normal human cells, and ability to induce apoptosis in cancer cells. However, the limitations include the need for further studies to determine its safety and efficacy in humans, as well as the potential for drug resistance.

Future Directions

For the research of N-(4-bromo-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide include the development of more potent analogs with improved pharmacokinetic properties and the investigation of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to determine its safety and efficacy in humans and to investigate potential drug resistance mechanisms.

Synthesis Methods

The synthesis of N-(4-bromo-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves the reaction of 4-bromo-2-methylbenzene-1,3-diamine and 4-ethyl-5-(4-(propan-2-yl)phenoxy)methyl-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride and triethylamine. The resulting compound is then purified using column chromatography.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown promising results in the treatment of fungal infections.

properties

Product Name

N-(4-bromo-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Molecular Formula

C23H27BrN4O2S

Molecular Weight

503.5 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H27BrN4O2S/c1-5-28-21(13-30-19-9-6-17(7-10-19)15(2)3)26-27-23(28)31-14-22(29)25-20-11-8-18(24)12-16(20)4/h6-12,15H,5,13-14H2,1-4H3,(H,25,29)

InChI Key

QXVDBXVUQMCSLQ-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)C)COC3=CC=C(C=C3)C(C)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)C)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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